

# Spectroscopic Characterization of 2-Amino-4,6-dimethylbenzonitrile: A Technical Guide

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Compound of Interest		
Compound Name:	2-Amino-4,6-dimethylbenzonitrile	
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This technical guide provides a comprehensive overview of the expected spectroscopic data for **2-Amino-4,6-dimethylbenzonitrile** (CAS No. 35490-77-8). It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the analytical characterization of this molecule. While specific experimental spectra for this compound are not readily available in public databases, this document outlines the theoretical spectroscopic values based on the analysis of its functional groups and provides detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

## Molecular Structure and Expected Spectroscopic Features

**2-Amino-4,6-dimethylbenzonitrile** possesses a primary amine group, two methyl groups, and a nitrile group attached to a benzene ring. These functional groups give rise to characteristic signals in various spectroscopic analyses.

#### **Chemical Structure:**

- IUPAC Name: 2-Amino-4,6-dimethylbenzonitrile
- Molecular Formula: C9H10N2



• Molecular Weight: 146.19 g/mol

## **Spectroscopic Data Summary**

The following tables summarize the expected quantitative data for **2-Amino-4,6-dimethylbenzonitrile** based on typical values for its constituent functional groups.

Table 1: Predicted <sup>1</sup>H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 6.5 - 7.0	Singlet	1H	Aromatic H (Position 5)
~ 6.4 - 6.8	Singlet	1H	Aromatic H (Position 3)
~ 4.0 - 5.0	Broad Singlet	2H	-NH₂ Protons
~ 2.3	Singlet	3H	Methyl Protons (Position 4)
~ 2.1	Singlet	3H	Methyl Protons (Position 6)

Table 2: Predicted <sup>13</sup>C NMR Spectral Data



Chemical Shift (δ) ppm	Assignment
~ 150	C-NH <sub>2</sub> (Position 2)
~ 140	C-CH₃ (Position 4)
~ 138	C-CH₃ (Position 6)
~ 130	Aromatic CH (Position 5)
~ 120	Aromatic CH (Position 3)
~ 118	C≡N (Nitrile Carbon)
~ 100	C-CN (Position 1)
~ 20	Methyl Carbon (Position 4)
~ 18	Methyl Carbon (Position 6)

**Table 3: Predicted IR Absorption Data** 

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration Mode	Functional Group
3450 - 3300	Medium	N-H Asymmetric & Symmetric Stretching	Primary Amine
2230 - 2210	Strong	C≡N Stretching	Nitrile
1650 - 1580	Medium	N-H Bending	Primary Amine
1600 - 1450	Medium	C=C Aromatic Ring Stretching	Aromatic Ring
1335 - 1250	Strong	C-N Stretching	Aromatic Amine

**Table 4: Predicted Mass Spectrometry Data** 



m/z Ratio	Ion Species
146	[M] <sup>+</sup> (Molecular Ion)
145	[M-H]+
131	[M-CH <sub>3</sub> ] <sup>+</sup>

## **Experimental Protocols**

The following are detailed methodologies for the key spectroscopic experiments.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To determine the carbon-hydrogen framework of the molecule.

#### Protocol:

- Sample Preparation: Dissolve 5-10 mg of 2-Amino-4,6-dimethylbenzonitrile in approximately 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a 5 mm NMR tube.
   [1][2] Ensure the sample is fully dissolved; if necessary, filter the solution to remove any particulates.
- Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.[3]
- ¹H NMR Acquisition:
  - Acquire a proton spectrum using a standard pulse program.
  - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
  - The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a carbon spectrum using a proton-decoupled pulse sequence.



- Set the spectral width to encompass the expected carbon chemical shifts (typically 0-200 ppm).
- A larger number of scans will be necessary compared to <sup>1</sup>H NMR due to the lower natural abundance of <sup>13</sup>C.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

#### Protocol:

- Sample Preparation:
  - KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide
     (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.[4]
  - ATR (Attenuated Total Reflectance) Method: Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment (or clean ATR crystal).
  - Place the prepared sample in the spectrometer's sample holder.
  - Record the sample spectrum over the range of 4000-400 cm<sup>-1</sup>.[5]
- Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups. Identify the characteristic peaks for the amine, nitrile, and aromatic functionalities.[6][7][8][9][10]



## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

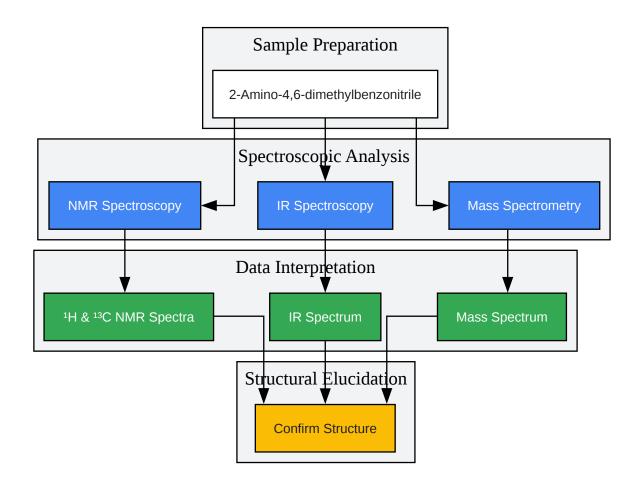
#### Protocol:

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[11] Further dilute this stock solution to a final concentration of around 10 μg/mL.[11]
- Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[12]
- Data Acquisition:
  - Introduce the sample solution into the ion source.
  - Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]+ or the molecular ion [M]+.
  - The mass range should be set to include the expected molecular weight of the compound.
- Data Analysis: Determine the exact mass of the molecular ion to confirm the elemental composition.[13][14] Analyze the fragmentation pattern to gain further structural information.

### **Workflow Visualization**

The following diagram illustrates the general workflow for the spectroscopic analysis of a small organic molecule like **2-Amino-4,6-dimethylbenzonitrile**.





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General workflow for spectroscopic analysis.

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